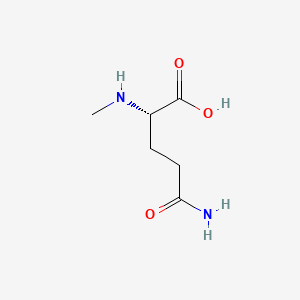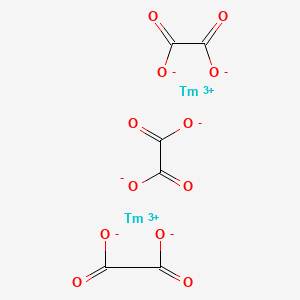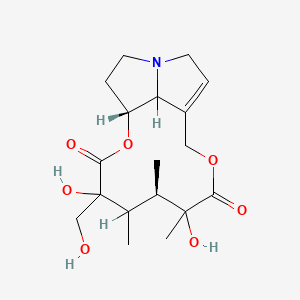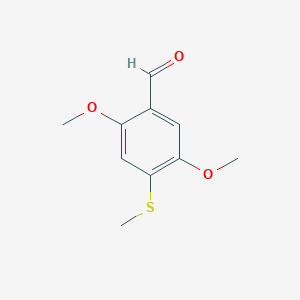
2,5-Dimethoxy-4-(methylthio)benzaldehyd
Übersicht
Beschreibung
2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde is an organic compound . It is available in solid form . The compound has a molecular weight of 212.27 .
Molecular Structure Analysis
The InChI code for 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde is1S/C10H12O3S/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-6H,1-3H3 . This indicates that the compound has a benzene ring with two methoxy groups and one methylsulfanyl group attached, along with a formyl group . Physical And Chemical Properties Analysis
2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde is a solid . It has a molecular weight of 212.27 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found .Wissenschaftliche Forschungsanwendungen
- 2,5-Dimethoxyphenethylamin (2C-H): Diese Verbindung dient als Zwischenprodukt bei der Synthese von 2C-H, das ein Vorläufer für verschiedene andere substituierte Phenethylamine ist, darunter 2C-B, 2C-I und 2C-C. Diese Verbindungen sind bekannt für ihre psychoaktiven Wirkungen und wurden auf ihre potenziellen therapeutischen Anwendungen untersucht .
- 2,5-Dimethoxybenzaldehyd wird zur Herstellung von 2,5-Dimethoxyphenethylamin verwendet, das eine entscheidende Rolle bei der Synthese verschiedener psychoaktiver Drogen spielt. Forscher verwenden diese Verbindung oft als Baustein in organisch-chemischen Studien .
- 2,5-Dimethyl-4-methoxybenzaldehyd (eine verwandte Verbindung) wird auch in Untersuchungen zur chemischen Synthese verwendet. Obwohl es nicht mit 2,5-Dimethoxy-4-(methylthio)benzaldehyd identisch ist, weist es strukturelle Ähnlichkeiten auf und kann als nützliche Referenz oder Vergleich in der Forschung dienen .
Synthese von psychoaktiven Drogen
Organische Synthese
Studien zur chemischen Synthese
Zusammenfassend lässt sich sagen, dass die vielfältigen Anwendungen von this compound die Synthese von psychoaktiven Drogen, die organische Chemie, die Pharmakologie und mehr umfassen. Seine einzigartige Struktur und seine Eigenschaften machen ihn zu einem faszinierenden Thema für die wissenschaftliche Erforschung . Wenn Sie weitere Details benötigen oder weitere Fragen haben, können Sie sich gerne an uns wenden! 😊
Wirkmechanismus
Target of Action
It is used in the preparation of phenylamine derivatives, which are known to interact with various receptors in the central nervous system .
Mode of Action
As a precursor to phenylamine derivatives, it may contribute to the overall activity of these compounds. Phenylamines often act as agonists or antagonists at various neurotransmitter receptors, influencing the transmission of signals in the brain .
Biochemical Pathways
Phenylamine derivatives can influence several pathways, including those involving neurotransmitters like dopamine, serotonin, and norepinephrine .
Pharmacokinetics
Its solubility in dichloromethane, dimethyl sulfoxide, and methanol suggests that it may be well-absorbed and distributed in the body .
Result of Action
As a precursor to phenylamine derivatives, it may contribute to their psychotomimetic effects .
Action Environment
Its stability may be affected by factors such as temperature, ph, and exposure to light or oxygen .
Biochemische Analyse
Biochemical Properties
2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the oxidation of the methylsulfanyl group, leading to the formation of sulfoxides and sulfones .
Cellular Effects
The effects of 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress response and apoptosis .
Molecular Mechanism
At the molecular level, 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but can degrade over extended periods, leading to the formation of various metabolites . These metabolites can have different biological activities, further complicating the temporal effects observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as antioxidant activity and protection against oxidative stress . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to its oxidation and subsequent metabolism . This process can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . Additionally, the compound can act as a substrate for other enzymes, further integrating into the cellular metabolic network .
Transport and Distribution
The transport and distribution of 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it can be transported into the mitochondria, where it may exert its effects on mitochondrial function and energy metabolism .
Subcellular Localization
The subcellular localization of 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the endoplasmic reticulum, affecting protein folding and secretion .
Eigenschaften
IUPAC Name |
2,5-dimethoxy-4-methylsulfanylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQXDQKWXGOSEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)OC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346344 | |
| Record name | 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61638-04-8 | |
| Record name | 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








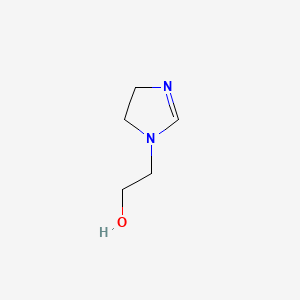
![2,3-dihydroxypropyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate](/img/structure/B1594008.png)

